molecular formula C20H24O2 B13846283 16alpha,17alpha-Epoxy Exemestane

16alpha,17alpha-Epoxy Exemestane

Cat. No.: B13846283
M. Wt: 296.4 g/mol
InChI Key: XQGMPUHQJVTHLE-LBGSKTDKSA-N
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Description

16alpha,17alpha-Epoxy Exemestane: is a synthetic steroidal compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is a derivative of exemestane, which is an aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer . The compound is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, which distinguishes it from other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17alpha-Epoxy Exemestane typically involves the epoxidation of exemestane. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 16alpha,17alpha-Epoxy Exemestane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the epoxy group, to form new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, 16alpha,17alpha-Epoxy Exemestane is used as a reference compound for studying the reactivity of epoxy steroids. It serves as a model for understanding the behavior of similar compounds under various conditions.

Biology: In biological research, the compound is used to study the effects of epoxy steroids on cellular processes. It is particularly valuable in investigating the role of epoxides in modulating enzyme activity and gene expression.

Medicine: In medicine, this compound is explored for its potential therapeutic applications beyond breast cancer treatment. Research is ongoing to determine its efficacy in other hormone-related conditions.

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a standard for quality control in the production of exemestane derivatives.

Mechanism of Action

The mechanism of action of 16alpha,17alpha-Epoxy Exemestane involves the inhibition of the aromatase enzyme, similar to exemestane . Aromatase is responsible for converting androgens to estrogens, and its inhibition leads to reduced estrogen levels in the body. This is particularly beneficial in treating estrogen-receptor-positive breast cancer, where estrogen promotes tumor growth. The epoxy group may enhance the binding affinity and specificity of the compound to the enzyme, leading to more effective inhibition.

Comparison with Similar Compounds

    Exemestane: The parent compound, used as an aromatase inhibitor.

    Anastrozole: Another aromatase inhibitor, but non-steroidal.

    Letrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.

Comparison: 16alpha,17alpha-Epoxy Exemestane is unique due to the presence of the epoxy group, which may confer additional properties such as increased stability or altered reactivity. Compared to non-steroidal inhibitors like anastrozole and letrozole, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and side effects.

Properties

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one

InChI

InChI=1S/C20H24O2/c1-11-8-13-14(19(2)6-4-12(21)9-15(11)19)5-7-20(3)16(13)10-17-18(20)22-17/h4,6,9,13-14,16-18H,1,5,7-8,10H2,2-3H3/t13-,14+,16+,17-,18-,19-,20+/m1/s1

InChI Key

XQGMPUHQJVTHLE-LBGSKTDKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CC(=C)C5=CC(=O)C=C[C@]35C

Canonical SMILES

CC12CCC3C(C1CC4C2O4)CC(=C)C5=CC(=O)C=CC35C

Origin of Product

United States

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